molecular formula C5H4N4O B1214463 2-Hydroxypurine CAS No. 2308-57-8

2-Hydroxypurine

Cat. No.: B1214463
CAS No.: 2308-57-8
M. Wt: 136.11 g/mol
InChI Key: CRIZPXKICGBNKG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypurine can be synthesized through several methods. One common approach involves the fusion of guanidine with 4,5-diamino-2-hydroxypyrimidine. This reaction typically requires high temperatures and specific catalysts to facilitate the formation of the purine ring .

Industrial Production Methods: In industrial settings, this compound can be produced by chemical synthesis involving the reaction of guanidine with appropriate pyrimidine derivatives. The process often involves multiple steps, including purification and crystallization, to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypurine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by radicals such as sulfate and hydroxyl radicals, leading to the formation of radical anions .

Common Reagents and Conditions:

    Oxidation: Reagents like sulfate radicals (SO₄˙⁻) and hydroxyl radicals (OH˙) are commonly used.

    Reduction and Substitution: These reactions often involve nucleophilic agents and specific catalysts to facilitate the desired transformations.

Major Products: The major products formed from these reactions include various radical anions and other oxidized derivatives of this compound .

Mechanism of Action

The mechanism of action of 2-Hydroxypurine involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions involving purine metabolism. For example, it can be phosphorylated to form nucleotides, which are essential for DNA and RNA synthesis .

Comparison with Similar Compounds

    Hypoxanthine: Another purine derivative that plays a crucial role in nucleotide metabolism.

    Xanthine: A precursor to uric acid and involved in the degradation of purine nucleotides.

    Guanine: One of the four main nucleobases found in DNA and RNA.

Uniqueness: 2-Hydroxypurine is unique due to its specific hydroxyl group at the second position, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other purine derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

3,7-dihydropurin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIZPXKICGBNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177652
Record name 2H-Purin-2-one, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2308-57-8
Record name 3,7-Dihydro-2H-purin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2308-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Purin-2-one, 1,3-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Purin-2-one, 1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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